Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride
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Overview
Description
Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of fluorinated chromanes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of a chromane derivative, followed by amination and esterification reactions. The final step involves the conversion of the ester to its hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The fluorine atom in the chromane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted chromane derivatives.
Scientific Research Applications
Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (s)-4-amino-8-chlorochromane-6-carboxylate hydrochloride
- Methyl (s)-4-amino-8-bromochromane-6-carboxylate hydrochloride
- Methyl (s)-4-amino-8-iodochromane-6-carboxylate hydrochloride
Uniqueness
Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
Methyl (S)-4-amino-8-fluorochromane-6-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities related to neurotransmitter modulation and therapeutic applications. This article provides a comprehensive overview of its biological activities, synthesis, and related research findings.
Chemical Structure and Properties
This compound features a chromane structure characterized by a benzopyran ring system with an amino group and a carboxylate. The presence of fluorine at the 8-position distinguishes it from similar compounds, potentially affecting its interaction with biological targets.
Serotonin Reuptake Inhibition
Preliminary studies suggest that this compound acts as a serotonin reuptake inhibitor (SRI) . This mechanism is crucial for the regulation of serotonin levels in the brain, which is significant in treating mood disorders such as depression and anxiety. The compound's affinity for serotonin receptors, particularly the 5-HT1A subtype, indicates its potential role in modulating mood and anxiety responses.
Interaction with Biological Targets
Research has shown that this compound may interact with various neurotransmitter systems. Its ability to bind to serotonin receptors could influence physiological processes, including:
- Mood regulation
- Anxiety responses
- Cognitive functions
Further investigations are necessary to fully elucidate its pharmacological profile and potential side effects associated with long-term use.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes:
- Formation of the chromane core : Utilizing starting materials that provide the necessary benzopyran structure.
- Introduction of functional groups : Incorporating the amino and carboxylate groups through nucleophilic substitutions.
- Fluorination : Applying fluorination techniques to introduce the fluorine atom at the 8-position.
This synthetic route is crucial for producing compounds with specific biological activities.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:
Study | Findings |
---|---|
Study 1 | Demonstrated that the compound selectively inhibits serotonin reuptake in vitro, showing promise for treating depression. |
Study 2 | Investigated the binding affinity of the compound to various serotonin receptor subtypes, revealing a strong interaction with 5-HT1A receptors. |
Study 3 | Explored the compound's effects on anxiety-related behaviors in animal models, suggesting anxiolytic properties. |
Comparison with Similar Compounds
To better understand its unique properties, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Methyl (S)-4-amino-8-chlorochromane-6-carboxylate hydrochloride | Chlorine instead of fluorine | Different receptor affinity due to chlorine presence |
Methyl 4-amino-6-chloronicotinate | Nicotinic structure; amino and chloro groups | Targets nicotinic receptors |
Methyl 6-bromo-4-indolecarboxylate | Indole core; bromo substituent | Distinct pharmacological profile |
This compound stands out due to its specific combination of structural features and biological activities related to serotonin modulation, making it a valuable compound for further research in medicinal chemistry.
Properties
Molecular Formula |
C11H12FNO3 |
---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
methyl (4S)-4-amino-8-fluoro-3,4-dihydro-2H-chromene-6-carboxylate |
InChI |
InChI=1S/C11H12FNO3/c1-15-11(14)6-4-7-9(13)2-3-16-10(7)8(12)5-6/h4-5,9H,2-3,13H2,1H3/t9-/m0/s1 |
InChI Key |
GRXSHTASNNMYQZ-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C(=C1)F)OCC[C@@H]2N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)F)OCCC2N |
Origin of Product |
United States |
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